3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of both ethanesulfonyl and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 4-methylbenzenesulfonamide with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanesulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
Ethanesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides but lacks the sulfonamide group itself.
Uniqueness
3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both ethanesulfonyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO4S2 |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
3-ethylsulfonyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S2/c1-3-15(11,12)9-6-8(16(10,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3,(H2,10,13,14) |
InChI Key |
AVHPNCZYJGEYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)C |
Origin of Product |
United States |
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